N4-isobutyl-5-nitropyrimidine-4,6-diamine
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Overview
Description
N4-isobutyl-5-nitropyrimidine-4,6-diamine is an organic compound that has garnered attention in scientific research due to its potential biological activity and various applications. This compound is characterized by its pyrimidine ring structure, which is substituted with an isobutyl group at the N4 position and a nitro group at the 5 position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-isobutyl-5-nitropyrimidine-4,6-diamine typically involves the nitration of a pyrimidine precursor followed by the introduction of the isobutyl group. One common method includes:
Nitration: The pyrimidine ring is nitrated using a mixture of concentrated nitric acid and sulfuric acid, resulting in the formation of a nitropyrimidine intermediate.
Amination: The nitropyrimidine intermediate is then subjected to amination using ammonia or an amine source under acidic conditions to introduce the amino groups at the 4 and 6 positions.
Isobutylation: Finally, the isobutyl group is introduced at the N4 position through an alkylation reaction using isobutyl bromide or a similar alkylating agent.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N4-isobutyl-5-nitropyrimidine-4,6-diamine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of the isobutyl group.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium on carbon (Pd/C), and sodium borohydride.
Nucleophiles: Ammonia, primary amines, and secondary amines.
Hydrolysis Conditions: Acidic (hydrochloric acid) or basic (sodium hydroxide) conditions.
Major Products Formed
Reduction: Formation of N4-isobutyl-4,6-diaminopyrimidine.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Hydrolysis: Formation of pyrimidine derivatives with cleaved isobutyl groups.
Scientific Research Applications
N4-isobutyl-5-nitropyrimidine-4,6-diamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of N4-isobutyl-5-nitropyrimidine-4,6-diamine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The compound may also inhibit specific enzymes or receptors, disrupting cellular processes and leading to its observed biological activity.
Comparison with Similar Compounds
Similar Compounds
5-nitropyrimidine-4,6-diamine: Lacks the isobutyl group at the N4 position.
4,6-diamino-5-nitropyrimidine: Similar structure but without the isobutyl substitution.
Uniqueness
N4-isobutyl-5-nitropyrimidine-4,6-diamine is unique due to the presence of the isobutyl group at the N4 position, which can influence its chemical reactivity and biological activity. This substitution can enhance its ability to interact with specific molecular targets, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
4-N-(2-methylpropyl)-5-nitropyrimidine-4,6-diamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N5O2/c1-5(2)3-10-8-6(13(14)15)7(9)11-4-12-8/h4-5H,3H2,1-2H3,(H3,9,10,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPWPKSOBPKKEFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC1=NC=NC(=C1[N+](=O)[O-])N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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